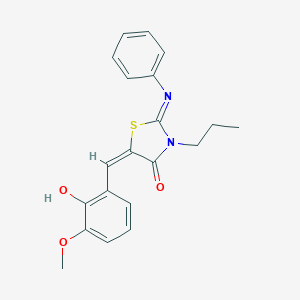
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a thiazolidine derivative compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as HL-235 and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are diverse. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. The compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments are numerous. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. The compound is also stable and can be stored for extended periods. However, the compound has some limitations in lab experiments. The compound is insoluble in water and requires the use of organic solvents for its preparation. This can limit its use in some experiments.
Future Directions
The future directions for the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are vast and varied. The compound has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to investigate the potential toxicological effects of the compound. Overall, the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide. This intermediate is then reacted with propyl bromide and potassium hydroxide to form 2-(2-hydroxy-3-methoxybenzylidene)-N-propylhydrazinecarbothioamide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one.
Scientific Research Applications
The scientific research application of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-diabetic properties by reducing inflammation and improving glucose metabolism.
properties
Product Name |
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)17(13-14-8-7-11-16(25-2)18(14)23)26-20(22)21-15-9-5-4-6-10-15/h4-11,13,23H,3,12H2,1-2H3/b17-13+,21-20? |
InChI Key |
GHQKAXCGUHYHPR-AVZIYLOQSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)

![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)